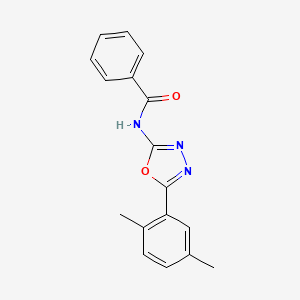

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They have various applications in scientific research.

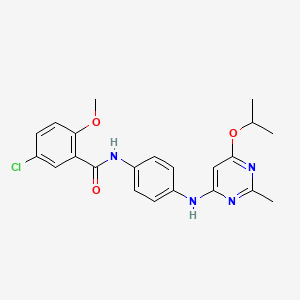

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure of “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is not available in the sources I found.Chemical Reactions Analysis

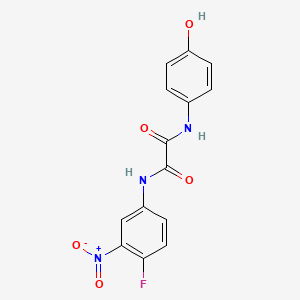

The chemical reactions involving benzamides can vary widely depending on the specific compound and conditions. For example, benzamides can undergo reactions with various enzymes such as cytochrome P450 and monoamine oxidase .Wissenschaftliche Forschungsanwendungen

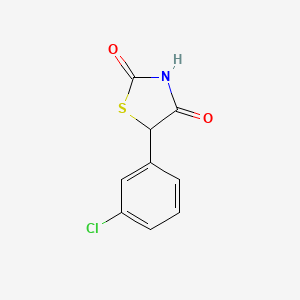

- Researchers have explored the antimicrobial potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives. Specifically, a study by Kavaliauskas et al. demonstrated that certain thiazole derivatives derived from this compound exhibit excellent activity against multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) . These findings suggest that this compound could serve as a scaffold for novel antimicrobial candidates.

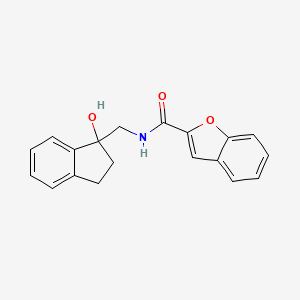

- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives have also shown promise against drug-resistant Candida strains. Compounds 9f and 14f exhibited broad-spectrum antifungal activity, while ester 8f demonstrated efficacy against Candida auris . These findings highlight its potential in combating fungal infections.

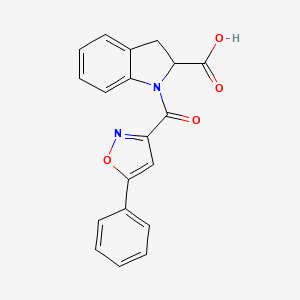

- Indole derivatives play a crucial role in plant biology. Interestingly, indole-3-acetic acid (IAA), a plant hormone, is produced through the degradation of tryptophan. Although not directly related to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, understanding indole derivatives can provide insights into plant growth and development .

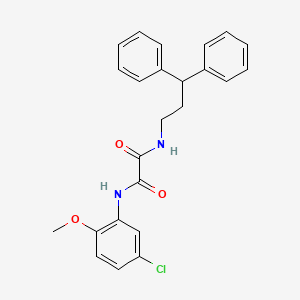

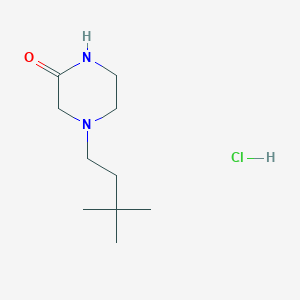

- The structural features of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide make it an interesting candidate for drug design. Researchers have explored synthetic approaches to create pharmacologically active compounds with similar central units, such as pyrimidine. These efforts aim to improve druglikeness and ADME-Tox properties .

- Computational techniques, including docking and density functional theory (DFT), can provide insights into the interactions and properties of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives. These studies help predict binding affinities, stability, and potential biological activities .

Antimicrobial Activity

Antifungal Properties

Plant Hormone Research

Drug Development

Computational Studies

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-8-9-12(2)14(10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBPAOCCTSKSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)

![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2428025.png)

![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)